Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Description
Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS: 320423-00-5, target compound) is a synthetic imidazolidinone derivative with a molecular formula of C₁₄H₁₂Cl₂N₂O₅ and a molecular weight of 359.17 g/mol . Its structure features a 2,6-dichlorobenzyl substituent attached to a trioxo-imidazolidinyl core, coupled with an ethyl acetate side chain.
Properties
IUPAC Name |
ethyl 2-[3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-9(15)4-3-5-10(8)16/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRZSRVWPSYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149305 | |
| Record name | Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
320423-00-5 | |
| Record name | Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320423-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate, with CAS number 320423-00-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H12Cl2N2O5
- Molecular Weight : 359.16 g/mol
- Structure : The compound features an imidazolidine ring with a dichlorobenzyl substituent and a trioxo functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 320423-00-5 |
| Molecular Formula | C14H12Cl2N2O5 |
| Molecular Weight | 359.16 g/mol |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound is hypothesized to possess antioxidative effects due to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies on related compounds show that they can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, suggesting a possible mechanism for this compound as well .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. In related studies, compounds with imidazolidine structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses. This suggests that this compound could potentially be useful in treating inflammatory diseases by reducing inflammation at the cellular level.
Neuroprotective Potential
Given the structural similarities with other neuroprotective agents, this compound may play a role in neuroprotection. It could help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease by protecting neurons from oxidative damage and apoptosis .
In Vivo Studies
In vivo studies are necessary to confirm the biological activities of this compound. Research on analogous compounds has shown promising results in animal models for reducing inflammation and oxidative stress markers. Future studies should focus on pharmacokinetics and bioavailability to better understand its therapeutic potential.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Note: A critical discrepancy exists in the evidence: CAS 320423-00-5 is ambiguously assigned to both 2,6-dichloro () and 2,4-dichloro () analogs. This requires verification from authoritative databases. †Predicted based on substitution patterns.
Impact of Chlorine Substitution
- 2-Chlorobenzyl (Analog 1): A single chlorine atom reduces steric bulk, likely improving solubility but decreasing target selectivity compared to dichloro analogs .
- 2,4-Dichlorobenzyl (Analog 2): Asymmetric substitution may disrupt molecular symmetry, affecting crystallization behavior and bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate, and what challenges arise during purification?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 2,6-dichlorobenzylamine derivatives with ethyl glyoxylate, followed by cyclization under reflux with acetic anhydride. Key steps include:
- Use of a Dean-Stark trap to remove water and drive imidazolidinone ring formation .
- Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress .
- Purification via recrystallization from ethanol/water mixtures, yielding ~65% purity. Challenges include byproduct formation from residual dichlorobenzyl intermediates, requiring iterative column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the imidazolidinone core and dichlorobenzyl substituent. Key signals: δ 1.2–1.4 ppm (ethyl ester CH), δ 4.1–4.3 ppm (ester CH), and aromatic protons at δ 7.2–7.5 ppm .
- X-ray crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a = 11.273 Å, b = 12.381 Å, c = 14.141 Å, and β = 92.8°. Hydrogen-bonding networks (N–H···O, C–H···Cl) stabilize the lattice .
- Mass spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 403.25 (CHClNO) .
Q. What preliminary biological assays are used to evaluate its enzyme inhibition potential?
- Methodology :
- In vitro enzyme assays : Test inhibition of aldosterone synthase (CYP11B2) or aromatase (CYP19A1) using human recombinant enzymes. IC values are determined via fluorometric or HPLC-based substrate conversion assays .
- Dose-response curves : Compound concentrations range from 1 nM–100 μM, with positive controls (e.g., fadrozole for aromatase) .
Advanced Research Questions
Q. How can structural modifications at the 2,6-dichlorobenzyl or trioxo-imidazolidinyl positions enhance bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with substituents like 4-fluorobenzyl or methyl groups. Compare inhibitory potency using enzyme assays .
- Molecular docking : AutoDock Vina simulates binding to CYP11B2 (PDB: 3DQS). The dichlorobenzyl group interacts with hydrophobic residues (Leu133, Val484), while the trioxo moiety hydrogen-bonds with Arg375 .
Q. How do crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts contribute 12% of surface contacts).
- Density functional theory (DFT) : Optimizes gas-phase geometry (B3LYP/6-311G**) and compares bond lengths/angles with X-ray data. Discrepancies >0.05 Å suggest crystal packing effects .
Q. What strategies address contradictory bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare IC values from independent studies. For example, discrepancies in CYP19A1 inhibition may arise from assay conditions (e.g., NADPH concentration or incubation time) .
- Proteolytic stability assays : Use liver microsomes to assess metabolic degradation rates, which vary due to esterase activity .
Methodological Challenges and Solutions
Q. How to optimize reaction yield while minimizing byproducts?
- Solution :
- Microwave-assisted synthesis : Reduces reaction time from 18 h to 2 h, improving yield to ~80% .
- Taguchi orthogonal array design : Identifies critical factors (e.g., solvent polarity, temperature) for maximizing product formation .
Q. What advanced techniques validate enzyme inhibition mechanisms?
- Solution :
- Isothermal titration calorimetry (ITC) : Measures binding affinity (K) and stoichiometry (n) between the compound and CYP11B2 .
- Cryo-EM : Resolves inhibitor-enzyme complexes at 2.8 Å resolution to visualize binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
